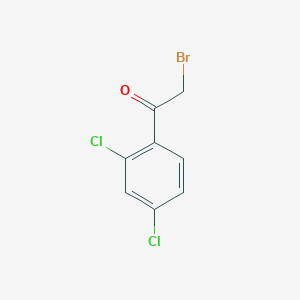

2-Bromo-2',4'-dichloroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-bromo-1-(2,4-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASJDMQCPIDJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180930 | |

| Record name | 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2631-72-3 | |

| Record name | 2,4-Dichlorophenacyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2631-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002631723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the physical properties of 2-Bromo-2',4'-dichloroacetophenone

An In-depth Technical Guide to the Physical Properties of 2-Bromo-2',4'-dichloroacetophenone

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound is an organohalogen compound and an aromatic ketone derivative.[1] At room temperature, it typically presents as a crystalline solid, ranging in color from white or colorless to pale yellow or brown, and has a faint, pungent odor.[1][2][3][4][5] Its molecular structure features a phenyl ring substituted with two chlorine atoms at the 2' and 4' positions and a bromoacetyl group.[1]

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 2-bromo-1-(2,4-dichlorophenyl)ethanone | [6] |

| CAS Number | 2631-72-3 | [1][3] |

| Molecular Formula | C₈H₅BrCl₂O | [3][7][8] |

| Molecular Weight | 267.93 g/mol | [3][6][7] |

| Appearance | White to brown low melting solid; Crystalline powder | [1][2][4][5] |

| Melting Point | 25-29 °C | [2][3][4] |

| Boiling Point | 103-106 °C (at 0.4 Torr) | [2][3][4][5] |

| Density | 1.695 ± 0.06 g/cm³ (Predicted) | [2][3][4][7] |

| Flash Point | > 230 °F (> 110 °C) | [3][4][9] |

| Vapor Pressure | 0.00141 mmHg at 25°C | [3] |

| Refractive Index | 1.596 - 1.60 | [2][3][4] |

| Solubility | Soluble in chloroform, methanol (B129727), acetone, ethanol, and dichloromethane.[1][3][4][5] Sparingly soluble in water.[1] | |

| LogP | 3.571 | [3] |

Experimental Protocols

The following sections detail common experimental procedures for the synthesis of this compound. The determination of its physical properties, such as melting and boiling points, follows standard laboratory techniques (e.g., capillary melting point apparatus, vacuum distillation) which are not detailed here.

Synthesis Protocol 1: Bromination via N-Bromosuccinimide

This method involves the alpha-bromination of the precursor 2',4'-dichloroacetophenone (B156173) using N-bromosuccinimide (NBS) as the bromine source and p-toluenesulfonic acid (p-TsOH) as a catalyst.[4]

Materials:

-

2',4'-dichloroacetophenone

-

N-bromosuccinimide (NBS)

-

p-toluenesulfonic acid (p-TsOH)

-

Acetonitrile (solvent)

-

Ethyl acetate (B1210297) (extraction solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel (for column chromatography)

-

Hexane

Procedure:

-

A solution of 2',4'-dichloroacetophenone (1 equivalent) is prepared in acetonitrile.[4]

-

N-bromosuccinimide (1 equivalent) is added slowly to the stirred solution. Stirring is continued for 10-15 minutes.[4]

-

p-Toluenesulfonic acid (2 equivalents) is then added to the mixture.[4]

-

The reaction mixture is heated to reflux for 4-5 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[4]

-

Upon completion, the mixture is cooled to room temperature.[4]

-

The cooled mixture is washed with a saturated sodium bicarbonate solution and then extracted multiple times with ethyl acetate.[4]

-

The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.[4]

-

The resulting crude product is purified by silica gel column chromatography using an ethyl acetate/hexane mixture as the eluent to yield pure this compound.[4]

Synthesis Protocol 2: Bromination using Liquid Bromine

This protocol utilizes liquid bromine in methanol to achieve the bromination of the acetophenone (B1666503) precursor.[10]

Materials:

-

2′,4′-dichloroacetophenone

-

Bromine (Br₂)

-

Methanol (solvent)

-

Toluene (B28343) (extraction solvent)

-

Water

Procedure:

-

2′,4′-dichloroacetophenone is dissolved in methanol.[10]

-

Bromine (1 equivalent) is added dropwise to the solution while maintaining the reaction temperature between 45-50°C.[10]

-

After the addition is complete, methanol is evaporated from the reaction solution under reduced pressure.[10]

-

The resulting concentrate is dissolved in toluene and washed three times with water.[10]

-

Finally, the toluene is distilled off under reduced pressure to yield the crude 2-bromo-2′,4′-dichloroacetophenone product.[10]

Visualizations

The following diagrams illustrate the molecular structure and a generalized experimental workflow for the synthesis of this compound.

Caption: Molecular structure of this compound.

Caption: Generalized workflow for the synthesis of the title compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 2631-72-3 [chemicalbook.com]

- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 75828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 2631-72-3 | FB19068 [biosynth.com]

- 8. calpaclab.com [calpaclab.com]

- 9. chembk.com [chembk.com]

- 10. Synthesis routes of this compound [benchchem.com]

A Comprehensive Technical Guide to 2-Bromo-2',4'-dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-Bromo-2',4'-dichloroacetophenone, a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and illustrates its primary synthetic applications. The information is intended to support researchers and professionals in chemistry and drug development in their understanding and utilization of this versatile compound.

Core Chemical and Physical Properties

This compound is a halogenated aromatic ketone.[1] At room temperature, it typically appears as a white to off-white or brown crystalline powder or a low-melting solid.[2][3][4] Its chemical structure features a phenyl ring substituted with two chlorine atoms and a bromoacetyl group, which makes it a reactive alkylating agent and a valuable precursor in organic synthesis.[1][2]

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| CAS Number | 2631-72-3[5][6][7] |

| Molecular Formula | C₈H₅BrCl₂O[5][7] |

| Molecular Weight | 267.93 g/mol [5][7] |

| IUPAC Name | 2-bromo-1-(2,4-dichlorophenyl)ethanone[8] |

| Synonyms | 2,4-Dichlorophenacyl bromide, α-Bromo-2',4'-dichloroacetophenone[2][9] |

| InChI Key | DASJDMQCPIDJIF-UHFFFAOYSA-N |

| SMILES | Clc1ccc(c(Cl)c1)C(=O)CBr |

Table 2: Physical and Spectroscopic Properties

| Property | Value |

| Melting Point | 25-29 °C[4] |

| Boiling Point | 103-106 °C (at 0.4 Torr)[1][4] |

| Density | ~1.695 g/cm³ (predicted)[9] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like acetone, ethanol, dichloromethane, and chloroform.[1][3] |

| Appearance | White to brown low melting solid.[4] |

Experimental Protocols for Synthesis

The synthesis of this compound is typically achieved through the α-bromination of 2',4'-dichloroacetophenone (B156173). Below are two detailed experimental protocols.

Protocol 1: Bromination using Bromine in Methanol (B129727)

This method involves the direct bromination of 2',4'-dichloroacetophenone using elemental bromine in a methanol solvent.

Procedure:

-

In a suitable reaction vessel, dissolve 50.5 g (0.267 mol) of 2′,4′-dichloroacetophenone in 100 g of methanol.

-

While maintaining the reaction temperature between 45 to 50°C, add 43.4 g (0.267 mol) of bromine dropwise to the solution.

-

After the addition is complete, evaporate the methanol under reduced pressure.

-

Dissolve the resulting concentrate in 120 g of toluene (B28343).

-

Wash the toluene solution three times with 100 ml of water.

-

Distill off the toluene under reduced pressure to obtain crude 2-bromo-2′,4′-dichloroacetophenone as a brown oil (yield: 68.0 g, 0.254 mol).[5]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol utilizes N-bromosuccinimide as the brominating agent, which is often preferred for its milder reaction conditions and higher selectivity.

Procedure:

-

In a reaction flask, prepare a stirred solution of 2',4'-dichloroacetophenone (0.37 mol) in 40 mL of acetonitrile.

-

Slowly add N-bromosuccinimide (0.37 mmol) to the solution and continue stirring for 10-15 minutes.

-

Add p-toluenesulfonic acid (p-TsOH) (0.74 mmol) to the mixture.

-

Heat the reaction mixture to reflux for 4-5 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a mixture of ethyl acetate and hexane (B92381) (4:96, v/v) as the eluent to obtain pure this compound.[2][6]

Synthetic Applications and Logical Workflow

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly antifungal agents such as isoconazole (B1215869) and ketoconazole (B1673606).[10][11] It is also utilized in the manufacturing of certain agrochemicals.[1] The reactivity of the α-bromo group allows for nucleophilic substitution reactions, which is the key step in the construction of more complex molecules.

The following diagram illustrates the logical workflow of the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

While primarily used as a synthetic intermediate, some sources suggest potential biological activities for this compound. It has been mentioned to exhibit potent inhibitory activity against erythrocytes and has been explored as an optical probe for detecting phosphate (B84403) groups in biological systems.[9] However, detailed studies and established signaling pathways related to these activities are not extensively documented in the available literature. Its role as a metabolite of the insecticide Bromfenvinphos has also been noted.[1][2] Further research is required to fully elucidate its biological functions and mechanisms of action.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and can lead to serious eye damage.[8] It may also cause respiratory irritation.[8] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, in a well-ventilated area. It should be stored in an inert atmosphere, typically between 2-8°C.[4]

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. This compound | 2631-72-3 [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 75828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 2631-72-3 | FB19068 [biosynth.com]

- 10. CN107739373A - A kind of preparation method of ketoconazole - Google Patents [patents.google.com]

- 11. CN107739373B - Preparation method of ketoconazole - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of 2-Bromo-2',4'-dichloroacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Bromo-2',4'-dichloroacetophenone, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, details experimental protocols for its synthesis, and visualizes the synthetic workflow.

Core Concepts: Solubility Profile

Data Presentation: Qualitative Solubility in Organic Solvents

The following table summarizes the known qualitative solubility of this compound in a range of organic solvents and water. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and analysis.

| Solvent | CAS Number | Solubility Description |

| Acetone | 67-64-1 | Soluble[1][2] |

| Ethanol | 64-17-5 | Soluble[1][2] |

| Dichloromethane | 75-09-2 | Soluble[1][2] |

| Chloroform | 67-66-3 | Soluble |

| Methanol (B129727) | 67-56-1 | Soluble |

| Dimethylformamide | 68-12-2 | Moderately Soluble[1] |

| Water | 7732-18-5 | Sparingly Soluble[1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 2',4'-dichloroacetophenone (B156173). Two common and effective protocols are detailed below.

Protocol 1: Bromination using Bromine in Methanol

This method involves the direct bromination of 2',4'-dichloroacetophenone using elemental bromine in a methanol solvent.

Materials:

-

2',4'-dichloroacetophenone

-

Bromine

-

Methanol

-

Water

Procedure:

-

Dissolve 50.5 g (0.267 mol) of 2',4'-dichloroacetophenone in 100 g of methanol in a reaction vessel.

-

Heat the solution to a reaction temperature of 45 to 50°C.

-

Add 43.4 g (0.267 mol) of bromine dropwise to the solution.

-

After the addition is complete, evaporate the methanol under reduced pressure.

-

Dissolve the resulting concentrate in 120 g of toluene.

-

Wash the toluene solution three times with 100 ml of water each time.

-

Distill off the toluene under reduced pressure to yield crude this compound.

Protocol 2: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile

This protocol utilizes N-bromosuccinimide as the brominating agent in the presence of a catalytic amount of p-toluenesulfonic acid.

Materials:

-

2',4'-dichloroacetophenone

-

N-bromosuccinimide (NBS)

-

Acetonitrile

-

p-toluenesulfonic acid (p-TsOH)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate/hexane solvent mixture

Procedure:

-

Prepare a solution of 2',4'-dichloroacetophenone (0.37 mol) in 40 mL of acetonitrile.

-

Slowly add N-bromosuccinimide (0.37 mmol) to the stirred solution and continue stirring for 10-15 minutes.

-

Add p-toluenesulfonic acid (0.74 mmol) to the reaction mixture.

-

Heat the mixture to reflux for 4-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry with anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane mixture as the eluent.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound as described in the protocols above.

References

An In-depth Technical Guide to 2-Bromo-2',4'-dichloroacetophenone: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-2',4'-dichloroacetophenone, a key intermediate in the synthesis of various organic compounds. The document details its chemical and physical properties, associated hazards, and stringent handling precautions necessary for a safe laboratory environment. Furthermore, it outlines its application in chemical synthesis, supported by experimental methodologies.

Compound Identification and Properties

This compound is a halogenated aromatic ketone.[1] Its chemical structure, featuring a reactive bromine atom on the acetyl group and two chlorine atoms on the phenyl ring, makes it a versatile reagent in organic synthesis.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-bromo-1-(2,4-dichlorophenyl)ethanone[2] |

| CAS Number | 2631-72-3 |

| EC Number | 220-116-7 |

| Molecular Formula | C₈H₅BrCl₂O |

| Molecular Weight | 267.93 g/mol |

| InChI Key | DASJDMQCPIDJIF-UHFFFAOYSA-N |

| Synonyms | 2,4-Dichlorophenacyl bromide, α-Bromo-2,4-dichloroacetophenone[3][4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white or brown crystalline powder/low melting solid[1][5] |

| Odor | Faint, characteristic halogenated organic odor[1] |

| Melting Point | 25-29 °C |

| Boiling Point | 103-106 °C at 0.4 Torr[3] |

| Density | 1.695 g/cm³ (predicted)[3] |

| Solubility | Sparingly soluble in water; Soluble in chloroform (B151607) and methanol[3] |

| Flash Point | >230 °F (>110 °C)[3] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance, and strict adherence to safety protocols is mandatory.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |

Handling and Personal Protective Equipment (PPE)

Due to its toxicity and corrosive nature, this compound must be handled within a chemical fume hood.[6] Engineering controls, such as process enclosure and local exhaust ventilation, should be in place to minimize exposure.[2] A comprehensive safe handling workflow is depicted in the diagram below.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CN104876916A - Preparation method of difenoconazole - Google Patents [patents.google.com]

- 6. Technical Study on Synthesis of Fungicide Difenoconazole | Semantic Scholar [semanticscholar.org]

A Technical Guide to High-Purity 2-Bromo-2',4'-dichloroacetophenone for Researchers and Drug Development Professionals

Introduction: 2-Bromo-2',4'-dichloroacetophenone is a halogenated aromatic ketone that serves as a critical intermediate in organic synthesis.[1] Its chemical structure, featuring a reactive bromine atom alpha to a carbonyl group and a dichlorinated phenyl ring, makes it a valuable precursor for synthesizing a range of pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth overview of commercial suppliers offering high-purity grades of this compound, detailed experimental protocols for its synthesis and purification, and logical diagrams illustrating its role in synthetic chemistry.

Commercial Suppliers of High-Purity this compound

The availability of high-purity this compound is crucial for reproducible results in research and the development of active pharmaceutical ingredients (APIs). The following table summarizes commercial suppliers who specify high-purity grades of this compound.

| Supplier | Purity Specification | Analytical Method | CAS Number | Notes |

| CP Lab Safety | min. 98% | GC | 2631-72-3 | For professional manufacturing and research use only.[3] |

| Sigma-Aldrich | 97% | Not Specified | 2631-72-3 | Marketed under the Aldrich brand. |

| Aromsyn Co., Ltd. | > 97% | Not Specified | 2631-72-3 | Specializes in manufacturing high-purity grades for R&D and industrial applications.[4] |

| Shandong Bigbao New Material Co., Ltd. | 99.8% (Case Study) | Not Specified | 2631-72-3 | Mentions supplying 99.8% pure material for novel antiviral drug synthesis.[2] |

| ChemicalBook | 99% min | Not Specified | 2631-72-3 | Lists various suppliers, including Shanghai Xinchem Co., Ltd., offering high purity.[5] |

| Thermo Scientific Chemicals | 95% / >94.0% | HPLC | 2631-72-3 | Formerly part of the Alfa Aesar portfolio.[6][7] |

| Simson Pharma Limited | High Quality | Certificate of Analysis Provided | 2631-72-3 | Every compound is accompanied by a Certificate of Analysis.[8] |

Experimental Protocols

The synthesis and purification of this compound can be achieved through several methods. The protocols below are based on established procedures.

This protocol details the direct bromination of the parent ketone.[1][9]

-

Reaction Setup: Dissolve 50.5 g (0.267 mol) of 2′,4′-dichloroacetophenone in 100 g of methanol (B129727) within a suitable reaction vessel equipped with a dropping funnel and stirrer.

-

Bromination: While maintaining the reaction temperature between 45°C and 50°C, add 43.4 g (0.267 mol) of bromine dropwise to the solution.

-

Solvent Removal: After the addition is complete, evaporate the methanol from the reaction mixture under reduced pressure.

-

Work-up: Dissolve the resulting crude concentrate in 120 g of toluene (B28343).

-

Washing: Wash the toluene solution three times with 100 ml of water.

-

Final Isolation: Distill off the toluene under reduced pressure to yield crude brown, oily 2-bromo-2′,4′-dichloroacetophenone. Further purification can be achieved via column chromatography.

This method offers an alternative to using liquid bromine.[5]

-

Reaction Setup: In a reaction vessel, create a stirred solution of 2',4'-dichloroacetophenone (B156173) (0.37 mol) in 40 mL of acetonitrile.

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS) (0.37 mmol) to the solution and continue stirring for 10-15 minutes.

-

Catalysis: Add p-toluenesulfonic acid (p-TsOH) (0.74 mmol) to the mixture.

-

Reaction: Heat the mixture to reflux for 4-5 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the solution with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers.

-

Purification: Dry the combined organic layers with anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. Purify the crude product using silica (B1680970) gel column chromatography with an eluent of ethyl acetate and hexane (B92381) (4:96, v/v).[5]

Visualizations: Synthetic Pathways and Logical Relationships

The following diagrams, generated using DOT language, illustrate key experimental and logical workflows involving this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. bgbchem.com [bgbchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2631-72-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. This compound | 2631-72-3 [chemicalbook.com]

- 6. H59615.06 [thermofisher.com]

- 7. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 2-Bromo-2, 4-dichloroacetophenone | CAS No- 2631-72-3 | Simson Pharma Limited [simsonpharma.com]

- 9. Synthesis routes of this compound [benchchem.com]

Spectroscopic Characterization of 2-Bromo-2',4'-dichloroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Bromo-2',4'-dichloroacetophenone (C₈H₅BrCl₂O, MW: 267.93 g/mol ). Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of predicted data based on structural analysis and data from closely related analogs. It also includes comprehensive, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~4.4 - 4.6 | s | 2H | -COCH₂Br |

| ~7.4 - 7.6 | m | 2H | Aromatic H |

| ~7.7 - 7.9 | m | 1H | Aromatic H |

Note: The aromatic region will likely present a complex multiplet pattern due to the dichloro-substitution.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~30 - 35 | -COCH₂Br |

| ~127 - 140 | Aromatic C |

| ~190 - 195 | C=O |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~1700 - 1680 | C=O (Aryl ketone) stretch |

| ~1600 - 1450 | Aromatic C=C stretch |

| ~1200 - 1000 | C-Cl stretch |

| ~700 - 600 | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 266/268/270 | [M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl) |

| 187/189/191 | [M - CH₂Br]⁺ |

| 173/175 | [C₇H₃Cl₂O]⁺ |

| 145/147 | [C₇H₃ClO]⁺ |

| 111 | [C₆H₃Cl]⁺ |

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a spectral width of 0-220 ppm, a longer relaxation delay (e.g., 2-5 seconds) to ensure full relaxation of quaternary carbons, and a larger number of scans due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent like methylene (B1212753) chloride or acetone.

-

Drop a small amount of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Employ a mass spectrometer, for example, one with an Electron Impact (EI) or Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source. For EI, the sample is vaporized and then bombarded with a high-energy electron beam. For ESI, the solution is sprayed through a charged capillary.

-

The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern will be crucial for confirming the presence of bromine and chlorine atoms.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the different techniques.

chemical structure and IUPAC name of 2-Bromo-2',4'-dichloroacetophenone

An In-depth Technical Guide to 2-Bromo-2',4'-dichloroacetophenone

Introduction

This compound is a halogenated aromatic ketone that serves as a crucial intermediate in organic synthesis.[1] Its chemical structure, characterized by a reactive bromine atom positioned alpha to a carbonyl group and a dichlorinated phenyl ring, renders it a valuable precursor for the synthesis of various pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and applications in research and drug development.

Chemical Structure and IUPAC Name

The molecule consists of an acetophenone (B1666503) core where the phenyl ring is substituted with two chlorine atoms at the 2' and 4' positions, and one hydrogen of the methyl group is substituted with a bromine atom.

Physicochemical Properties

This compound is typically a white to off-white or brown crystalline solid or a low-melting solid.[1][2][6] It is sparingly soluble in water but shows good solubility in various organic solvents such as chloroform, methanol (B129727), acetone, and dichloromethane.[1][2]

| Property | Value | Reference(s) |

| Molecular Weight | 267.93 g/mol | [2][5][7] |

| CAS Number | 2631-72-3 | [2][7] |

| Appearance | White to brown low-melting solid | [6][8] |

| Melting Point | 25-29 °C | [2][8][9][10][11] |

| Boiling Point | 103-106 °C @ 0.4 Torr | [1][6] |

| Density | 1.695 g/cm³ (Predicted) | [5][9] |

| Solubility | Soluble in chloroform, methanol | [1] |

| InChI Key | DASJDMQCPIDJIF-UHFFFAOYSA-N | [7] |

Experimental Protocols: Synthesis

The synthesis of this compound is commonly achieved through the alpha-bromination of 2',4'-dichloroacetophenone (B156173). Below are two detailed laboratory-scale protocols.

Protocol 1: Bromination using Bromine in Methanol

This method involves the direct bromination of the precursor using liquid bromine in a suitable solvent.

Methodology:

-

A solution of 50.5 g (0.267 mol) of 2',4'-dichloroacetophenone is prepared in 100 g of methanol.[7]

-

To this solution, 43.4 g (0.267 mol) of bromine is added dropwise, maintaining the reaction temperature between 45 to 50°C.[7]

-

After the addition is complete, the methanol is evaporated under reduced pressure.[7]

-

The resulting concentrate is dissolved in 120 g of toluene (B28343) and washed three times with 100 ml of water.[7]

-

Finally, the toluene is distilled off under reduced pressure to yield the crude product as a brown oil.[7]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol utilizes a milder brominating agent, N-bromosuccinimide, with an acid catalyst.

Methodology:

-

To a stirred solution of 2',4'-dichloroacetophenone (0.37 mol) in 40 mL of acetonitrile, N-bromosuccinimide (0.37 mmol) is slowly added.[12]

-

The mixture is stirred for 10-15 minutes.[12]

-

p-Toluenesulfonic acid (p-TsOH, 0.74 mmol) is then added, and the mixture is heated to reflux for 4-5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).[12]

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution.[12]

-

The product is extracted with ethyl acetate (B1210297) (3 x 20 mL).[12]

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.[12]

-

The crude product is purified by silica (B1680970) gel column chromatography (eluent: ethyl acetate/hexane, 4:96 v/v) to yield the pure compound.[12]

Applications in Research and Development

This compound is a versatile building block in the synthesis of a wide range of biologically active molecules.

-

Agrochemicals: It serves as an intermediate in the production of triazole fungicides such as difenoconazole.[13] It is also known to be a metabolite of the insecticide Bromfenvinphos.[6][10][12]

-

Pharmaceuticals: The compound is a precursor for the synthesis of various heterocyclic compounds and antifungal agents.[2] Its derivatives have been explored for their potential in treating leukemia due to inhibitory activity against erythrocytes.[5]

-

Research Tools: It has been utilized as an optical probe for the detection of phosphate (B84403) groups in biological systems.[5]

Safety and Handling

This compound is classified as toxic if swallowed and causes skin and eye irritation.[4] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. H59615.06 [thermofisher.com]

- 4. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 75828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. This compound - Protheragen [protheragen.ai]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. lookchem.com [lookchem.com]

- 9. chembk.com [chembk.com]

- 10. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 2-溴-2′,4′-二氯苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | 2631-72-3 [chemicalbook.com]

- 13. chembk.com [chembk.com]

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-2',4'-dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-2',4'-dichloroacetophenone, a key intermediate in pharmaceutical synthesis. Given the reactive nature of this α-halo ketone, a thorough understanding of its stability profile is critical for ensuring its quality, purity, and suitability for use in research and drug development. This document outlines potential degradation pathways, recommended storage and handling procedures, and methodologies for assessing its stability.

Physicochemical Properties and Recommended Storage

This compound is a crystalline solid, typically appearing as a white to off-white or brown powder or low-melting solid.[1] Due to its chemical structure, it is sparingly soluble in water but soluble in organic solvents like chloroform (B151607) and methanol.[1] The compound is known to be a lachrymator, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.

Based on information from safety data sheets and chemical suppliers, the following storage conditions are recommended to maintain the integrity of this compound:

| Parameter | Recommended Condition | Source(s) |

| Temperature | Store in a cool place. Specific recommendations vary, including refrigeration at 2-8°C or storage at 10-25°C. | [2] |

| Atmosphere | Store in a dry, well-ventilated area. | [2][3] |

| Container | Keep container tightly closed. | [2][3] |

| Incompatibilities | Avoid strong oxidizing agents and strong bases. | [2] |

| Moisture | Some sources indicate sensitivity to moisture. | [4] |

Potential Degradation Pathways

A logical workflow for investigating the stability of this compound would involve subjecting the compound to forced degradation conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Caption: Forced degradation experimental workflow.

Hydrolytic Degradation

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic. However, direct hydrolysis of the C-Br bond is also possible. The likely primary degradation product would be 2-hydroxy-2',4'-dichloroacetophenone.

Base-Catalyzed Hydrolysis (Favorskii Rearrangement): In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo a Favorskii rearrangement. However, with a nucleophilic base like hydroxide, direct substitution to form 2-hydroxy-2',4'-dichloroacetophenone is a more probable pathway.

Caption: Potential hydrolytic degradation pathways.

Oxidative Degradation

Strong oxidizing agents, such as hydrogen peroxide, can lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This could potentially result in the formation of 2,4-dichlorobenzoic acid and other smaller oxidized fragments.

Caption: Potential oxidative degradation pathway.

Photodegradation

Aromatic ketones are known to be susceptible to photodegradation. Upon absorption of UV light, the molecule can be excited to a triplet state. This can lead to homolytic cleavage of the C-Br bond, generating a bromine radical and an acetophenone (B1666503) radical. These radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or dimerization, leading to a complex mixture of degradation products. One likely product is 2',4'-dichloroacetophenone.

Caption: Potential photodegradation pathway.

Thermal Degradation

At elevated temperatures, thermal decomposition of organobromine compounds can occur, often through radical mechanisms similar to photodegradation.[5][6] This can lead to the elimination of HBr and the formation of unsaturated species, or cleavage of the C-C and C-Br bonds, resulting in a variety of smaller molecules.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study should be conducted. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is stability-indicating and to generate a sufficient amount of degradation products for identification.[7]

Proposed Protocol for Forced Degradation Studies

| Stress Condition | Proposed Experimental Setup |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Heat at 60°C for 24-48 hours. Neutralize with an equivalent amount of NaOH before analysis. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 8-24 hours. Neutralize with an equivalent amount of HCl before analysis. |

| Oxidation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24-48 hours. |

| Thermal Degradation | Store the solid compound in an oven at 80°C for 7 days. Also, heat a solution of the compound in a suitable solvent at 60°C for 48 hours. |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). |

Proposed Stability-Indicating HPLC-UV Method

A reverse-phase HPLC method with UV detection would be suitable for separating this compound from its potential degradation products. The following is a proposed starting method that would require optimization and validation.

| HPLC Parameter | Proposed Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Proposed GC-MS Method for Volatile Degradants

For the identification of potential volatile degradation products, particularly from thermal and photodegradation, a GC-MS method would be appropriate.

| GC-MS Parameter | Proposed Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250°C |

| Oven Program | Start at 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| Ion Source Temp. | 230°C |

| Mass Range | 40-450 amu |

| Sample Preparation | For solid samples, headspace analysis can be employed. For solutions from forced degradation, liquid-liquid extraction with a volatile, water-immiscible solvent (e.g., dichloromethane) followed by concentration may be necessary. |

Summary and Recommendations

This compound is a reactive molecule that requires careful storage and handling to maintain its purity and stability. The primary recommendations are:

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light. Refrigeration (2-8°C) is advisable for long-term storage.

-

Handling: Use in a chemical fume hood with appropriate personal protective equipment, including gloves and eye protection.

-

Stability Assessment: A comprehensive forced degradation study under hydrolytic, oxidative, thermal, and photolytic conditions is essential to understand the degradation profile.

-

Analytical Monitoring: A stability-indicating HPLC-UV method should be developed and validated to quantify the parent compound and its degradation products. GC-MS can be a valuable tool for identifying volatile degradants.

By understanding the potential degradation pathways and implementing robust storage and analytical strategies, researchers and drug development professionals can ensure the quality and reliability of this compound in their applications.

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. 2-ブロモ-2′,4′-ジクロロアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. Research Portal [researchportal.murdoch.edu.au]

- 7. resolvemass.ca [resolvemass.ca]

The Electrophilic Nature of the Alpha-Carbon in 2-Bromo-2',4'-dichloroacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2',4'-dichloroacetophenone is a halogenated aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Its chemical structure, featuring a reactive bromine atom on the carbon alpha to a carbonyl group, renders this position highly electrophilic. This inherent reactivity makes it a versatile building block for the construction of a wide array of complex organic molecules, particularly heterocyclic compounds with potential biological activity. This technical guide provides a comprehensive overview of the electrophilic nature of the alpha-carbon in this compound, detailing its synthesis, reactivity, and applications, with a focus on experimental protocols and data presentation for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅BrCl₂O | |

| Molecular Weight | 267.93 g/mol | |

| CAS Number | 2631-72-3 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 25-29 °C | |

| Boiling Point | 103-106 °C at 0.4 Torr | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone (B3395972), and dimethylformamide. | |

| Linear Formula | Cl₂C₆H₃COCH₂Br |

The Electrophilic Alpha-Carbon: A Hub of Reactivity

The cornerstone of this compound's utility in organic synthesis is the pronounced electrophilic character of its alpha-carbon. This electrophilicity is a consequence of the synergistic electron-withdrawing effects of the adjacent carbonyl group and the bromine atom. The carbonyl group's inductive effect and resonance stabilization of the transition state significantly enhance the partial positive charge on the alpha-carbon, making it highly susceptible to nucleophilic attack.

This heightened reactivity allows for a diverse range of chemical transformations, primarily through nucleophilic substitution reactions (SN2). A wide variety of nucleophiles, including amines, thiols, and carbanions, can readily displace the bromide ion, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its application as a precursor for various pharmaceuticals, agrochemicals, and dyes.

Experimental Protocols

Synthesis of this compound

Two common methods for the laboratory synthesis of this compound are detailed below.

Protocol 1: Bromination of 2',4'-dichloroacetophenone (B156173)

-

Materials: 2',4'-dichloroacetophenone, Bromine, Methanol (B129727), Toluene (B28343), Water.

-

Procedure:

-

In a reaction vessel, dissolve 50.5 g (0.267 mol) of 2',4'-dichloroacetophenone in 100 g of methanol.

-

Heat the solution to 45-50 °C.

-

Slowly add 43.4 g (0.267 mol) of bromine dropwise to the stirred solution.

-

After the addition is complete, remove the methanol by evaporation under reduced pressure.

-

Dissolve the resulting concentrate in 120 g of toluene.

-

Wash the toluene solution three times with 100 ml portions of water.

-

Distill off the toluene under reduced pressure to obtain the crude product.

-

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

-

Materials: 2',4'-dichloroacetophenone, N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TsOH), Acetonitrile, Saturated sodium bicarbonate solution, Ethyl acetate (B1210297), Anhydrous sodium sulfate.

-

Procedure:

-

To a stirred solution of 2',4'-dichloroacetophenone (0.37 mol) in 40 mL of acetonitrile, slowly add N-bromosuccinimide (0.37 mmol).

-

Continue stirring for 10-15 minutes.

-

Add p-toluenesulfonic acid (0.74 mmol).

-

Heat the mixture to reflux for 4-5 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (eluent: ethyl acetate/hexane).

-

Representative Reaction: Hantzsch Thiazole (B1198619) Synthesis

The electrophilic alpha-carbon of this compound is widely exploited in the synthesis of heterocyclic compounds. The Hantzsch thiazole synthesis is a classic example.

-

Materials: this compound, Thiourea (B124793), Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of this compound in ethanol.

-

Add 1 equivalent of thiourea to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with a base (e.g., aqueous sodium bicarbonate) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(2',4'-dichlorophenyl)thiazole.

-

Visualization of a Synthetic Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of a thiazole derivative from this compound, a process that hinges on the electrophilicity of the alpha-carbon.

Caption: Experimental workflow for the synthesis of a thiazole derivative.

Applications in Drug Development and Biological Systems

This compound serves as a key intermediate in the synthesis of various compounds with potential biological activities. Its derivatives have been explored for their antifungal and other medicinal properties.

Furthermore, this compound is a known metabolite of the insecticide Bromfenvinphos. Understanding the reactivity and biological interactions of such metabolites is crucial for assessing the overall toxicological profile of the parent compound. One study has indicated that this compound exhibits potent inhibitory activity against erythrocytes and has been used as an optical probe in biological systems.

The following diagram illustrates the logical relationship between this compound and its applications.

Caption: Relationship between core reactivity and applications.

Conclusion

This compound is a valuable and versatile reagent in organic chemistry, primarily due to the highly electrophilic nature of its alpha-carbon. This reactivity allows for the efficient synthesis of a diverse range of compounds, including those with significant biological activity. While specific quantitative data on its electrophilicity remains an area for further investigation, the qualitative understanding of its reactivity, coupled with established experimental protocols, provides a solid foundation for its continued use in research, drug discovery, and the development of new chemical entities. The detailed methodologies and structured data presented in this guide are intended to support and facilitate the work of researchers in these fields.

Methodological & Application

Application Notes and Protocols: The Use of 2-Bromo-2',4'-dichloroacetophenone in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2',4'-dichloroacetophenone is a halogenated aromatic ketone that serves as a versatile and highly reactive intermediate in organic synthesis.[1] Its structure, featuring a reactive bromine atom alpha to a carbonyl group and a dichlorinated phenyl ring, makes it an excellent electrophilic building block for the construction of various heterocyclic systems.[2] This compound is particularly valuable in the pharmaceutical and agrochemical industries as a precursor for molecules with potential biological activity.[3]

The primary application of this compound in heterocyclic chemistry is the Hantzsch thiazole (B1198619) synthesis , a classic and efficient method for creating substituted thiazole rings.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide-containing reagent, such as thiourea (B124793) or its derivatives.[5] The resulting 2-amino-4-arylthiazole scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active compounds, highlighting the importance of this synthetic route.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2631-72-3 | [6] |

| Molecular Formula | C₈H₅BrCl₂O | [6] |

| Molecular Weight | 267.93 g/mol | [6] |

| Appearance | White to off-white/brown crystalline solid or low melting solid. | [2] |

| Melting Point | 25-29 °C | [2] |

| Solubility | Soluble in chloroform, methanol (B129727), ethanol (B145695). Sparingly soluble in water. | [2] |

| Safety | Lachrymatory and Corrosive. Handle with appropriate personal protective equipment. | [7] |

Core Application: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a robust and widely used method for the preparation of thiazole derivatives. The reaction proceeds by the nucleophilic attack of the sulfur atom from a thioamide or thiourea onto the electrophilic carbon bearing the bromine atom in this compound. This is followed by an intramolecular cyclization and dehydration to yield the stable, aromatic thiazole ring.[4][7]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Data Summary: Synthesis of 2-Aminothiazole Derivatives

The following table summarizes representative reactions of this compound with various thio-reagents to produce substituted thiazoles. Yields for Hantzsch syntheses are typically high, often exceeding 80%.[8]

| Thio-Reagent | Product | Reaction Conditions | Typical Yield (%) | Reference(s) |

| Thiourea | 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine | Ethanol, Reflux, 1-3 h | 90-99% | [3][7] |

| N-Propylthiourea | 4-(2,4-Dichlorophenyl)-N-propyl-1,3-thiazol-2-amine | Ethanol, Reflux, 2-4 h | 85-95% | [8][9] |

| Thioacetamide | 2-Methyl-4-(2,4-dichlorophenyl)-1,3-thiazole | Ethanol, Reflux, 2-4 h | >90% | [8] |

| Thiobenzamide | 2-Phenyl-4-(2,4-dichlorophenyl)-1,3-thiazole | Ethanol, Reflux, 2-4 h | >90% | [8] |

Experimental Protocols

Protocol 1: Synthesis of this compound (Precursor)

This protocol details the α-bromination of 2',4'-dichloroacetophenone (B156173) to yield the title reagent.[6]

Materials:

-

2',4'-Dichloroacetophenone (0.267 mol, 50.5 g)

-

Methanol (100 g)

-

Bromine (0.267 mol, 43.4 g)

-

Toluene (B28343) (120 g)

-

Water

Procedure:

-

Dissolve 50.5 g (0.267 mol) of 2',4'-dichloroacetophenone in 100 g of methanol in a round-bottom flask equipped with a dropping funnel and magnetic stirrer.

-

Heat the solution to 45-50°C.

-

Add 43.4 g (0.267 mol) of bromine dropwise to the solution while maintaining the temperature between 45 and 50°C.

-

After the addition is complete, continue stirring for 30 minutes.

-

Remove the methanol from the reaction mixture by evaporation under reduced pressure.

-

Dissolve the resulting concentrate in 120 g of toluene.

-

Wash the toluene solution three times with 100 mL portions of water.

-

Distill off the toluene under reduced pressure to yield crude this compound as a brown oil (approx. 68.0 g). The product can be used in the next step without further purification or can be purified by column chromatography.

Protocol 2: Synthesis of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

This protocol describes the Hantzsch thiazole synthesis using the precursor from Protocol 1.[3][7][8]

Materials:

-

This compound (e.g., 10 mmol, 2.68 g)

-

Thiourea (11 mmol, 0.84 g, 1.1 eq)

-

Absolute Ethanol (50 mL)

-

Saturated Sodium Bicarbonate Solution

Caption: General workflow for Hantzsch thiazole synthesis.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (11 mmol, 0.84 g) and absolute ethanol (40 mL). Stir until the thiourea is mostly dissolved.

-

In a separate beaker, dissolve this compound (10 mmol, 2.68 g) in absolute ethanol (10 mL).

-

Add the ketone solution to the flask containing the thiourea suspension.

-

Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by the disappearance of the starting ketone on TLC), cool the mixture to room temperature.

-

Slowly add saturated sodium bicarbonate solution to the stirred reaction mixture until the pH is neutral (pH ~7-8). A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine as a crystalline solid.

-

Characterization: Confirm the identity and purity of the product by determining its melting point and analyzing its ¹H NMR spectrum.

References

- 1. Thiazole synthesis [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine | 93209-97-3 | Benchchem [benchchem.com]

- 4. synarchive.com [synarchive.com]

- 5. scribd.com [scribd.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. 556009-97-3 | 4-(2,4-Dichlorophenyl)-n-propyl-1,3-thiazol-2-amine - Moldb [moldb.com]

Application Notes and Protocols: 2-Bromo-2',4'-dichloroacetophenone as a Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-2',4'-dichloroacetophenone as a versatile precursor for the synthesis of key pharmaceutical intermediates, particularly for azole antifungal agents. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to facilitate research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a halogenated aromatic ketone that serves as a crucial building block in organic synthesis.[1] Its chemical structure, featuring a reactive alpha-bromoketone moiety and a dichlorinated phenyl ring, makes it an ideal starting material for the construction of complex heterocyclic systems. This compound is particularly valuable in the synthesis of imidazole (B134444) and triazole-based antifungal drugs, such as Ketoconazole (B1673606) and Itraconazole (B105839).[2][3] The presence of the bromine atom allows for facile nucleophilic substitution reactions, enabling the introduction of various nitrogen-containing heterocycles, which are often essential for biological activity.

Synthesis of this compound

The precursor itself is typically synthesized via the bromination of 2',4'-dichloroacetophenone (B156173). This electrophilic substitution reaction targets the alpha-carbon to the carbonyl group.

Experimental Protocol: Bromination of 2',4'-dichloroacetophenone

A detailed experimental protocol for the synthesis of this compound is as follows:

-

Reaction Setup: In a suitable reaction vessel, dissolve 50.5 g (0.267 mol) of 2',4'-dichloroacetophenone in 100 g of methanol (B129727).[4]

-

Bromination: While maintaining the reaction temperature between 45 to 50°C, add 43.4 g (0.267 mol) of bromine dropwise to the solution.[4]

-

Solvent Removal: After the addition is complete, evaporate the methanol under reduced pressure.[4]

-

Work-up: Dissolve the resulting concentrate in 120 g of toluene (B28343) and wash it three times with 100 ml of water.[4]

-

Isolation: Distill off the toluene under reduced pressure to obtain crude this compound as a brown oil.[4]

Quantitative Data for Synthesis

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |

| 2',4'-dichloroacetophenone | 189.04 | 50.5 | 0.267 | - |

| Bromine | 159.81 | 43.4 | 0.267 | - |

| This compound | 267.93 | 68.0 | 0.254 | ~95% |

Application in the Synthesis of Ketoconazole Intermediates

This compound is a key intermediate in the multi-step synthesis of Ketoconazole, a broad-spectrum antifungal agent.[5] The synthetic route involves the formation of a dioxolane ring, followed by the introduction of the imidazole moiety.

Synthetic Pathway to Ketoconazole Intermediate

The overall synthetic scheme involves the reaction of 2',4'-dichloroacetophenone with glycerol (B35011) to form a ketal, which is then brominated. This bromo-ketal is subsequently reacted with imidazole.

Caption: Synthetic pathway from 2',4'-dichloroacetophenone to a key Ketoconazole intermediate.

Experimental Protocols for Ketoconazole Intermediate Synthesis

Step 1: Ketalization and Bromination

This one-pot reaction combines the formation of the dioxolane ring and subsequent bromination.

-

Reaction Setup: Reflux a mixture of 189 g (1.0 mol) of 2',4'-dichloroacetophenone, 110 g (1.2 mol) of glycerol, 6 g of p-toluenesulfonic acid monohydrate in 400 mL of benzene (B151609) and 200 mL of n-butanol for 24 hours with azeotropic removal of water.[6]

-

Bromination: Cool the mixture to 40°C and add 192 g (1.2 mol) of bromine dropwise over 2 hours.[6]

-

Work-up: Stir for 30 minutes, then evaporate the solvent in vacuo. Dissolve the residue in dichloromethane, wash with 6 N NaOH solution (200 mL), and dry over MgSO4.[6]

-

Isolation: Evaporate the solvent to yield cis- and trans-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol as an oil.[6]

Step 2: Benzoylation

-

Reaction Setup: To a solution of 311.2 g (0.91 mol) of the bromo ketal from the previous step in 600 mL of dry pyridine, add 140.5 g (1.0 mol) of benzoyl chloride dropwise at 5°C over 1 hour.[6]

-

Reaction: Stir the mixture for 2.5 hours.[6]

-

Work-up: Dilute with water and extract with chloroform. Wash the organic layer with 6 N HCl, dry over MgSO4, and evaporate in vacuo.[6]

-

Purification: The oily residue is solidified by stirring with methanol. Two crystallizations from ethanol (B145695) afford the pure cis-bromo benzoate.[6]

Step 3: Coupling with Imidazole

-

Reaction Setup: Reflux a solution of 220.0 g (0.492 mol) of the cis-bromo benzoate and a threefold excess of imidazole (100.0 g, 1.476 mol) in dry dimethylacetamide (DMA) for 4 days.[6]

-

Work-up: Cool the reaction mixture, dilute with water, and extract with ether. Dry the organic layer over MgSO4.[6]

-

Isolation: Treat the organic layer with a small excess of 65% HNO3. Filter the precipitate and crystallize from isopropanol/diisopropyl ether to yield the imidazole derivative.[6]

Quantitative Data for Ketoconazole Intermediate Synthesis

| Step | Intermediate/Product | Yield (%) | Melting Point (°C) |

| 1 | cis- and trans-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol | 91 | - (Oil) |

| 2 | cis-[2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate | 50 | 118.3 |

| 3 | Imidazole Derivative (Nitrate Salt) | 55 | 172 |

Application in the Synthesis of Itraconazole Intermediates

This compound also serves as a precursor for key intermediates in the synthesis of Itraconazole, another potent triazole antifungal agent.[7][8]

Synthetic Pathway to an Itraconazole Intermediate

The synthesis involves the reaction of a cis-bromo ester (derived from a similar pathway as the ketoconazole intermediate but with a different protecting group) with a triazole.

Caption: General reaction scheme for the synthesis of an Itraconazole intermediate.

Experimental Protocol for Itraconazole Intermediate Synthesis

The following is a representative protocol for the synthesis of a triazole intermediate for Itraconazole:

-

Reaction Setup: In a reaction flask, add 10g (0.022 mol) of the cis-bromo ester, 6.1g (0.044 mol) of anhydrous potassium carbonate, 0.3g of water, 1.4g (0.022 mol) of 1,2,4-triazole, 5g of a phase-transfer catalyst (e.g., cetomacrogol 1000), and 10g of dimethyl sulfoxide (B87167) (DMSO).[7]

-

Reaction: Heat the mixture to 120°C and react for 40 hours.[7]

-

Work-up: After the reaction is complete, add water and extract with dichloromethane. Separate the organic layer and evaporate the solvent.[7]

-

Purification: Recrystallize the residue from ethyl acetate (B1210297) to obtain the triazole intermediate.[7]

Quantitative Data for Itraconazole Intermediate Synthesis

| Reactants/Catalyst | Amount | Yield (%) | Purity (%) | Isomer Content (%) |

| cis-Bromo Ester | 10 g | 74.3 | 87.90 | 10.4 |

| Anhydrous K2CO3 | 6.1 g | |||

| Water | 0.3 g | |||

| 1,2,4-Triazole | 1.4 g | |||

| Cetomacrogol 1000 | 5 g | |||

| DMSO | 10 g |

Note: The specific structure of the "cis-bromo ester" and the resulting "triazole intermediate" can vary depending on the specific synthetic route to Itraconazole.

Conclusion

This compound is a valuable and versatile precursor in the synthesis of pharmaceutical intermediates, particularly for azole-based antifungal agents. The protocols and data presented herein provide a solid foundation for researchers and scientists working in the field of drug development to utilize this compound effectively in the synthesis of novel therapeutic agents. The straightforward and high-yielding reactions make it an attractive starting material for both laboratory-scale synthesis and potential industrial applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. A highly efficient synthesis of itraconazole intermediates and their analogues [inis.iaea.org]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. CN107739373B - Preparation method of ketoconazole - Google Patents [patents.google.com]

- 6. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 7. CN101391994A - Synthetic method of itraconazole key intermediate triazole compounds - Google Patents [patents.google.com]

- 8. ipass.telangana.gov.in [ipass.telangana.gov.in]

Application Notes and Protocols for the Acid-Catalyzed Bromination of 2',4'-Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-bromination of acetophenone (B1666503) derivatives is a fundamental transformation in organic synthesis, yielding versatile intermediates for the development of pharmaceuticals and other fine chemicals. The resulting α-bromo ketones possess two electrophilic sites—the carbonyl carbon and the α-carbon—and the bromide ion is an excellent leaving group, making them valuable precursors for a wide array of molecular structures.[1] This document provides a detailed overview of the mechanism and experimental protocols for the acid-catalyzed bromination of 2',4'-dichloroacetophenone (B156173), a key starting material in the synthesis of various biologically active compounds.

Under acidic conditions, the bromination of ketones like 2',4'-dichloroacetophenone proceeds through an enol intermediate. The rate-determining step is typically the formation of this enol.[1][2] The reaction rate is often dependent on the concentration of the ketone and the acid catalyst, while being independent of the bromine concentration.[1][2]

Mechanism of Acid-Catalyzed Bromination

The acid-catalyzed bromination of 2',4'-dichloroacetophenone follows a well-established three-step mechanism:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst, which increases the acidity of the α-hydrogens.[1]

-

Enol Formation (Rate-Determining Step): A base (such as the solvent or the conjugate base of the acid catalyst) removes an α-proton, leading to the formation of an enol intermediate. This step is the slowest in the reaction sequence and thus determines the overall reaction rate.[1][2]

-

Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine. This results in the formation of the α-brominated product and the regeneration of the acid catalyst.[1]

Caption: Mechanism of acid-catalyzed bromination.

Quantitative Data Summary

The following table summarizes various reported conditions for the bromination of substituted acetophenones, providing a comparative overview of different methodologies.

| Starting Material | Brominating Agent | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2',4'-Dichloroacetophenone | Bromine | Methanol (B129727) | 45-50 | - | ~95 (crude) | [3] |

| 2',4'-Dichloroacetophenone | N-Bromosuccinimide | p-TsOH / Acetonitrile | Reflux | 4-5 | - | [4] |

| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 85 | [5] |

| o-Chloroacetophenone | Hydrobromic acid | Cu(NO₃)₂·3H₂O | 70 | - | 91 | [6] |

| o-Chloroacetophenone | Bromine | Water | 20 | 0.75 | 99 | [6] |

| Acetophenone | Bromine | Acetic Acid | - | - | 72 | [2] |

| Acetophenone | Bromine | Anhydrous Ether / AlCl₃ | Ice bath | - | 88-96 (crude) | [7] |

Experimental Protocols

Below are detailed protocols for the acid-catalyzed bromination of 2',4'-dichloroacetophenone based on established methods.

Protocol 1: Bromination using Bromine in Methanol[3]

Materials:

-

2',4'-Dichloroacetophenone

-

Bromine

-

Methanol

-

Water

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Rotary evaporator

Procedure:

-

Dissolve 50.5 g (0.267 mol) of 2',4'-dichloroacetophenone in 100 g of methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Heat the solution to 45-50 °C.

-

Add 43.4 g (0.267 mol) of bromine dropwise to the solution while maintaining the reaction temperature.

-

After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

-

Remove the methanol by evaporation under reduced pressure using a rotary evaporator.

-

Dissolve the resulting concentrate in 120 g of toluene.

-

Wash the toluene solution three times with 100 mL of water.

-

Distill off the toluene under reduced pressure to obtain the crude this compound.